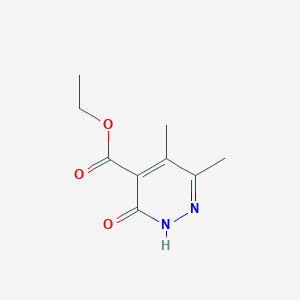

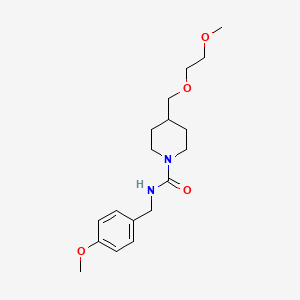

![molecular formula C19H18F3NO2 B2462126 1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide CAS No. 1022706-79-1](/img/structure/B2462126.png)

1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a type of cycloalkane, as well as two phenyl groups, which are a type of aromatic hydrocarbon. The compound also contains a carboxamide group, which is a functional group that consists of a carbonyl (C=O) and an amine (NH2). The trifluoromethoxy group attached to one of the phenyl rings is a type of ether where the oxygen is bonded to a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentane ring would provide a degree of three-dimensionality to the molecule, while the phenyl groups would contribute to the molecule’s aromaticity. The carboxamide group could participate in hydrogen bonding, and the trifluoromethoxy group would likely have a strong influence on the molecule’s overall polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could influence the compound’s solubility in different solvents. The trifluoromethoxy group could also influence the compound’s polarity .Scientific Research Applications

Chemical Synthesis and Anticancer Research Cinnamic acid derivatives, structurally related to 1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide, have been extensively researched for their medicinal properties, particularly their anticancer potential. These derivatives exhibit a rich medicinal tradition, and their anticancer potentials have been significantly underutilized, warranting further exploration in contemporary medicinal research (De, Baltas, & Bedos-Belval, 2011).

Regiochemistry in Radical Cyclizations Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products. The nature of radical precursors and reaction temperature are crucial in determining the course of radical cyclizations. These cyclizations have notable applications in synthesizing therapeutically important materials (Ishibashi & Tamura, 2004).

Polyfluoroalkyl Chemical Degradation The environmental biodegradability of polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, is a significant concern due to their persistence and toxic profiles. Understanding the microbial degradation pathways of these chemicals is crucial, as they are used in numerous industrial and commercial applications. This knowledge is vital for environmental monitoring and assessing the ecological impacts of these substances (Liu & Avendaño, 2013).

Synthesis of Physiologically Active Compounds The construction of carbo- and heterocyclic compounds, including natural products, through radical cyclizations is a significant area of study. The regiochemistry of these cyclizations is influenced by factors such as reaction temperature and the nature of radical precursors. These cyclizations have been effectively applied in synthesizing various physiologically active materials (Ishibashi & Tamura, 2004).

Intramolecular Free-radical Cyclization in Lipid Chemistry Intramolecular free-radical cyclization is a crucial technique in synthetic chemistry for the formation of carbon-carbon bonds, playing a pivotal role in the total synthesis of iso-, neuro-, and phytoprostanes. This approach offers control over the cyclization outcome, yielding precursors for a broad set of compounds with potential biological activity (Durand et al., 2004).

Supramolecular Chemistry and Biomedical Applications Benzene-1,3,5-tricarboxamides (BTAs) are prominent in supramolecular chemistry due to their simple structure, wide accessibility, and the comprehensive understanding of their supramolecular self-assembly behavior. BTAs find applications in nanotechnology, polymer processing, and biomedical fields, leveraging their one-dimensional, nanometer-sized rod-like structures and multivalent nature (Cantekin, de Greef, & Palmans, 2012).

Organic Light Emitting Diodes (OLEDs) and Photophysics Transition-metal-based phosphors are integral in the field of OLEDs due to their high emissivity and tunability across the visible spectrum. The photophysical properties of these phosphors, determined by chelate and metal characteristics, play a crucial role in the development of various types of phosphorescent displays and illumination devices (Chi & Chou, 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)25-16-11-5-4-10-15(16)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQWNAMNYKAHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

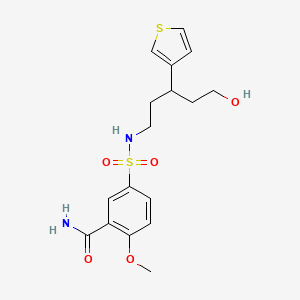

![3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462043.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)

![ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2462054.png)

![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)

![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)